1-(Fluoromethyl)-4-nitro-1H-pyrazole
Description
Significance of Pyrazole (B372694) Scaffolds in Modern Organic Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. globalresearchonline.net Its structural and electronic properties make it a versatile building block for a vast array of functional molecules. nih.gov Pyrazole derivatives are integral components in numerous commercial products, including pharmaceuticals, agrochemicals, and dyes. globalresearchonline.net Their prevalence is due to the wide spectrum of biological activities they can exhibit, such as anti-inflammatory, antimicrobial, anticancer, and antifungal properties. nih.govmdpi.com The adaptability of the pyrazole core allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's properties for specific applications. globalresearchonline.net
Impact of Fluorine and Nitro Substituents on Pyrazole Reactivity and Properties
The introduction of specific functional groups onto the pyrazole scaffold dramatically alters its chemical and physical characteristics. The incorporation of fluorine, often as a difluoromethyl group (-CHF2), is a widely used strategy in modern drug design. researchgate.net This group can enhance a molecule's metabolic stability, increase its lipophilicity (which can improve membrane permeability), and modulate its binding affinity to biological targets. smolecule.com The electronegativity of fluorine combined with the unique properties of the difluoromethyl group can significantly improve the pharmacokinetic profile of a potential drug molecule. smolecule.com
The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the electronic nature of the pyrazole ring. researchgate.net This electronic effect can impact the reactivity of the entire molecule. Furthermore, the nitro group is a valuable synthetic handle; it can be readily reduced to an amino group (-NH2), providing a key step in the synthesis of more complex derivatives. smolecule.comexsyncorp.com This versatility makes nitro-substituted pyrazoles important intermediates in multi-step synthetic pathways. exsyncorp.comexsyncorp.com
Positioning 1-(Difluoromethyl)-4-nitro-1H-pyrazole within Contemporary Research Landscape
1-(Difluoromethyl)-4-nitro-1H-pyrazole stands as a prime example of a molecule that leverages the combined benefits of the pyrazole core, a difluoromethyl group, and a nitro substituent. It is primarily utilized in chemical research as a key starting material and intermediate for the synthesis of complex Active Pharmaceutical Ingredients (APIs). exsyncorp.comexsyncorp.com The presence of both the difluoromethyl group for improved drug-like properties and the synthetically versatile nitro group makes it a valuable building block. smolecule.comexsyncorp.com
Specifically, this compound serves as a precursor for synthesizing 1-(difluoromethyl)-1H-pyrazole-4-amine, a subsequent intermediate. exsyncorp.com Research applications have demonstrated its use in the development of novel therapeutics, including Factor XIa (FXIa) inhibitors for treating thromboembolic disorders, such as the anticoagulant Milvexian, and NLRP3 inflammasome modulators for addressing inflammatory diseases. exsyncorp.com Its role as a foundational component in the synthesis of these advanced molecules positions it as a significant compound in the landscape of modern medicinal chemistry research. smolecule.com
Chemical and Physical Properties of 1-(Difluoromethyl)-4-nitro-1H-pyrazole
The following table summarizes key physicochemical properties of the compound, compiled from various chemical data sources. smolecule.comsigmaaldrich.comnih.govchemsrc.com
| Property | Value | Source |
| CAS Number | 956477-64-8 | smolecule.combldpharm.com |
| Molecular Formula | C₄H₃F₂N₃O₂ | nih.govscbt.com |
| Molecular Weight | 163.08 g/mol | nih.govscbt.com |
| IUPAC Name | 1-(difluoromethyl)-4-nitropyrazole | smolecule.comsigmaaldrich.com |
| Physical Form | Liquid, Solid, or Semi-solid | sigmaaldrich.com |
| Boiling Point | 87-90 °C (at 20 mmHg) | chemsrc.com |
| XLogP3 | 0.9 | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H4FN3O2 |
|---|---|
Molecular Weight |
145.09 g/mol |
IUPAC Name |
1-(fluoromethyl)-4-nitropyrazole |
InChI |
InChI=1S/C4H4FN3O2/c5-3-7-2-4(1-6-7)8(9)10/h1-2H,3H2 |
InChI Key |
DVEVEOCETCRFFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CF)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Fluoromethyl 4 Nitro 1h Pyrazole
Reactivity of the Nitro Group: Reduction to Amine and Subsequent Functionalization
The nitro group of 1-(fluoromethyl)-4-nitro-1H-pyrazole is highly susceptible to reduction, providing a straightforward entry to the corresponding 1-(fluoromethyl)-1H-pyrazol-4-amine. This transformation is a critical step in the synthesis of more complex pyrazole (B372694) derivatives, as the resulting amino group can be readily functionalized.
A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods for the reduction of nitroarenes are applicable to this system.
Common Reduction Methods:
| Reducing Agent | Typical Conditions | Notes |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol or Methanol | A clean and efficient method, often providing high yields of the amine. |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | A classical method that is effective for the reduction of nitro groups on heterocyclic rings. researchgate.netresearchgate.net |
| Iron (Fe) in Acetic Acid | Fe powder, Acetic Acid | A mild and cost-effective option. |
| Zinc (Zn) in Acetic Acid | Zn dust, Acetic Acid | Similar to iron, provides a mild reduction environment. |
The resulting 1-(fluoromethyl)-1H-pyrazol-4-amine is a versatile intermediate. The amino group can undergo a wide range of reactions, including diazotization, acylation, alkylation, and condensation with carbonyl compounds, allowing for the introduction of diverse substituents at the C4 position. This subsequent functionalization is crucial for the development of compounds with specific biological or material properties. nih.govmdpi.com
Reactivity of the Fluoromethyl Moiety: Nucleophilic Substitution and Derivatization
The fluoromethyl group at the N1 position of the pyrazole ring is activated towards nucleophilic substitution due to the presence of the fluorine atom, a good leaving group, and the electron-withdrawing nature of the pyrazole ring. This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, providing a route to a range of N1-substituted pyrazole derivatives.
While specific studies on this compound are limited, the reactivity can be inferred from related fluorinated heterocyclic systems. The reaction typically proceeds via an SN2 mechanism.
Potential Nucleophilic Substitution Reactions:
| Nucleophile | Product |
| Azide (N₃⁻) | 1-(Azidomethyl)-4-nitro-1H-pyrazole |
| Cyanide (CN⁻) | 1-(Cyanomethyl)-4-nitro-1H-pyrazole |
| Alkoxides (RO⁻) | 1-(Alkoxymethyl)-4-nitro-1H-pyrazole |
| Thiolates (RS⁻) | 1-(Alkylthiomethyl)-4-nitro-1H-pyrazole |
| Amines (R₂NH) | 1-(Aminomethyl)-4-nitro-1H-pyrazole |
For instance, the synthesis of 1-(azidomethyl)- and 1-(chloromethyl)-nitropyrazoles from their corresponding 1-(hydroxymethyl) precursors has been reported, highlighting the potential for functional group interconversion at the N1-methyl position. nih.gov These reactions open up pathways to introduce a variety of functional handles for further chemical modifications.
Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus
The pyrazole ring is generally considered an electron-rich aromatic system, susceptible to electrophilic attack. However, in this compound, the presence of the strongly deactivating nitro group at the C4 position significantly reduces the electron density of the ring, making electrophilic aromatic substitution challenging.
Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position. nih.gov Since this position is already occupied by a nitro group, any further electrophilic attack would have to occur at the C3 or C5 positions. The directing effects of the N1-fluoromethyl group and the C4-nitro group would influence the regioselectivity of such reactions. The nitro group is a meta-director in benzene (B151609) chemistry, but its influence in a five-membered heterocyclic ring is more complex. The N1-substituent also plays a role in directing incoming electrophiles.
Potential Electrophilic Aromatic Substitution Reactions:
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could potentially introduce a halogen atom at the C3 or C5 position, although harsh reaction conditions might be required. Electrophilic fluorination using agents like Selectfluor™ has been used to introduce fluorine at the 4-position of pyrazoles, and in some cases, can lead to 4,4-difluoro-1H-pyrazole systems. thieme-connect.de
Nitration: Further nitration of the pyrazole ring is unlikely due to the existing deactivating nitro group.
It is important to note that the electron-withdrawing nature of both the nitro and fluoromethyl groups makes the pyrazole nucleus in this specific compound particularly deactivated towards electrophilic attack.
Pericyclic and Cycloaddition Reactions Involving Fluoronitropyrazoles
While specific studies on this compound participating in pericyclic reactions are not extensively documented, the pyrazole scaffold, particularly when functionalized with fluorine-containing groups, can participate in cycloaddition reactions. acs.org The electron-deficient nature of the pyrazole ring in this compound, enhanced by the nitro group, could make it a potential dienophile or dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively.
For example, 1,3-dipolar cycloaddition reactions are a common method for the synthesis of pyrazole rings themselves. nih.govrsc.org In the context of a pre-formed pyrazole, the double bonds within the ring could potentially react with highly reactive dienes or 1,3-dipoles, although this is less common for aromatic pyrazoles due to the stability of the aromatic system. Diels-Alder reactions involving 4H-pyrazoles have been explored, where the pyrazole acts as a diene. mdpi.com However, for the aromatic 1H-pyrazole system , participation as a diene is not typical.
The presence of the fluoromethyl and nitro groups could influence the electronic properties of the pyrazole's π-system, potentially modulating its reactivity in such transformations.
Oxidation Reactions and Formation of Oxidized Derivatives
The pyrazole ring is generally stable to oxidation. The primary site for oxidation in this compound would be the substituents. While the nitro group is already in a high oxidation state, the fluoromethyl group could potentially be oxidized under harsh conditions. For the related 1-(difluoromethyl)-4-nitro-1H-pyrazole, oxidation with strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of carboxylic acids or other oxidized derivatives, though this can also lead to decomposition. smolecule.com
It is also conceivable that under specific oxidative conditions, functionalization of the pyrazole ring could occur. For instance, metal-free oxidation of pyrazoles with methylene (B1212753) groups at the C4 position has been shown to lead to the formation of 4-formyl-pyrazoles. researchgate.net
Derivatization Strategies for Expanding the Chemical Space of this compound
The versatile reactivity of this compound allows for numerous derivatization strategies to expand its chemical space for applications in drug discovery and materials science.
Key Derivatization Strategies:
Reduction of the Nitro Group and Amine Functionalization: As detailed in section 3.1, the reduction to an amine is a gateway to a vast array of derivatives through reactions such as amide bond formation, sulfonamide synthesis, and reductive amination.
Nucleophilic Substitution of the Fluoromethyl Group: As discussed in section 3.2, displacement of the fluoride allows for the introduction of various functional groups at the N1-position, altering the steric and electronic properties of the molecule.
Cross-Coupling Reactions: Should a halogen be introduced onto the pyrazole ring (as mentioned in section 3.3), palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could be employed to form carbon-carbon and carbon-heteroatom bonds, leading to highly complex pyrazole structures.
Modification of the Pyrazole Ring: While direct electrophilic substitution is challenging, metallation of the pyrazole ring followed by quenching with an electrophile could be a viable strategy for introducing substituents at the C3 or C5 positions.
These strategies, often used in combination, provide a powerful toolkit for the medicinal chemist to generate libraries of diverse this compound derivatives for biological screening and lead optimization.
Advanced Spectroscopic and Structural Characterization of 1 Fluoromethyl 4 Nitro 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structure Elucidation
¹H NMR Data: Chemical shifts (δ) in ppm, multiplicity (singlet, doublet, triplet, etc.), coupling constants (J) in Hz, and integration values for each proton. This would elucidate the electronic environment of the pyrazole (B372694) ring protons and the fluoromethyl group protons.
¹³C NMR Data: Chemical shifts for each carbon atom, including the pyrazole ring carbons and the fluoromethyl carbon.
¹⁹F NMR Data: The chemical shift and coupling constants (especially J-H and J-C) for the fluorine atom would be critical for confirming the -CH₂F group.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman Spectra: The specific frequencies (in cm⁻¹) of vibrational modes. Key bands would include C-H stretching, N-O stretching of the nitro group, C=N and N-N stretching of the pyrazole ring, and the C-F stretching of the fluoromethyl group. A comparative analysis of IR and Raman active modes would provide insights into molecular symmetry.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass Spectrum: The molecular ion peak (M⁺) to confirm the molecular weight. A detailed fragmentation pattern would be needed to identify characteristic fragment ions, helping to piece together the molecule's structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
X-ray Crystallography for Solid-State Molecular Architecture Determination
Crystallographic Data File (CIF): This file, generated from single-crystal X-ray diffraction, is essential. It contains information on the crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles. This data would provide the definitive three-dimensional structure of the molecule in the solid state.
High-Resolution Spectroscopic Techniques for Isomer and Conformational Analysis
Advanced Spectroscopic Data: Techniques like rotational spectroscopy or high-resolution vibrational spectroscopy would be necessary to study potential isomers or different stable conformations (rotamers), particularly concerning the orientation of the fluoromethyl and nitro groups.
Surface Analysis Techniques for Crystal Packing and Intermolecular Interactions
Crystallographic Data: Based on the CIF file, a Hirshfeld surface analysis could be performed. This computational technique visualizes and quantifies intermolecular interactions (like hydrogen bonds, halogen bonds, and van der Waals forces) that dictate how the molecules pack together in a crystal lattice.
Without access to these specific datasets for 1-(Fluoromethyl)-4-nitro-1H-pyrazole, a scientifically accurate and thorough article meeting the user's detailed outline cannot be constructed.
Computational and Theoretical Investigations of 1 Fluoromethyl 4 Nitro 1h Pyrazole
Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A smaller gap generally implies higher reactivity. nih.gov
For 1-(Fluoromethyl)-4-nitro-1H-pyrazole, the HOMO is expected to be localized primarily on the pyrazole (B372694) ring, while the LUMO is likely concentrated around the nitro group, a characteristic feature for nitroaromatic compounds. nih.gov This distribution facilitates intramolecular charge transfer from the pyrazole ring to the nitro group upon electronic excitation. The electron-withdrawing nature of the nitro group lowers the energy of the LUMO, while the fluoromethyl group at the N1 position can modulate the HOMO energy level. scispace.com
The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, and electronegativity, which provide further insights into the molecule's reactivity. asrjetsjournal.org In analogous nitrated heterocyclic compounds, the presence of strong electron-withdrawing groups leads to a smaller HOMO-LUMO gap, suggesting increased reactivity towards nucleophilic attack. nih.gov
Table 1: Predicted Frontier Molecular Orbital Properties of this compound (based on analogous compounds)
| Property | Predicted Value/Characteristic |
| HOMO Energy | Relatively low due to the electron-withdrawing nitro group |
| LUMO Energy | Significantly lowered by the nitro group |
| HOMO-LUMO Gap (ΔE) | Expected to be relatively small, indicating potential for high reactivity |
| HOMO Distribution | Primarily on the pyrazole ring |
| LUMO Distribution | Concentrated on the nitro group and C4 of the pyrazole ring |
Note: The values are qualitative predictions based on trends observed in similar molecules.
Prediction and Validation of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic parameters, which can then be validated against experimental data. For this compound, theoretical calculations can provide valuable information on its vibrational (FT-IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
DFT calculations can predict the vibrational frequencies corresponding to different functional groups. For instance, the characteristic symmetric and asymmetric stretching frequencies of the nitro group, as well as vibrations associated with the pyrazole ring and the C-F and C-H bonds of the fluoromethyl group, can be calculated. researchgate.net These theoretical spectra can aid in the interpretation of experimental data.
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. asrjetsjournal.org The calculated chemical shifts for the protons and carbons in the pyrazole ring and the fluoromethyl group can be compared with experimental values to confirm the molecular structure. The electronic absorption spectrum, calculated using Time-Dependent DFT (TD-DFT), can predict the electronic transitions and the maximum absorption wavelength (λmax), which is often dominated by the π → π* transitions involving the pyrazole ring and the nitro group. researchgate.net
Conformational Analysis and Energetics of this compound
The fluoromethyl group attached to the N1 position introduces conformational flexibility to the molecule. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule and the energy barriers between different conformations. bohrium.com For this compound, the rotation around the N1-CH₂F bond is of particular interest.
Computational studies can map the potential energy surface by systematically rotating the fluoromethyl group and calculating the energy at each step. This analysis would likely reveal the preferred orientation of the C-F bond relative to the pyrazole ring. Stereoelectronic effects, such as hyperconjugation between the C-F bond and the pyrazole ring's π-system, can play a significant role in determining the most stable conformer. nih.gov The relative energies of different conformers and the rotational energy barriers provide insights into the molecule's flexibility and its behavior in different environments.
Studies on Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Hirshfeld Surface Analysis)
In the solid state, the properties of a molecular crystal are governed by intermolecular interactions. researchgate.net Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.gov By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, one can identify and analyze different types of contacts, such as hydrogen bonds and π-π stacking. nih.gov
For this compound, the presence of the nitro group and the fluorine atom suggests the potential for various intermolecular interactions. The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming C-H···O interactions with neighboring molecules. nih.gov The fluorine atom can also participate in weak hydrogen bonds (C-H···F). The planar pyrazole rings may engage in π-π stacking interactions, which are common in the crystal packing of aromatic heterocyclic compounds. mdpi.com
Table 2: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis (based on analogous compounds)
| Contact Type | Predicted Contribution | Description |
| H···H | Major | Represents contacts between hydrogen atoms on the periphery of the molecules. |
| O···H / H···O | Significant | Indicates the presence of C-H···O hydrogen bonds involving the nitro group. |
| N···H / H···N | Moderate | Interactions involving the pyrazole ring nitrogen atoms and hydrogen atoms. |
| C···H / H···C | Moderate | General van der Waals interactions. |
| F···H / H···F | Minor to Moderate | Potential for weak C-H···F hydrogen bonds. |
| C···C | Minor | Suggests possible π-π stacking interactions between pyrazole rings. |
Note: The contributions are qualitative predictions based on typical values for similar organic molecules.
Theoretical Assessment of Non-linear Optical (NLO) Properties
Molecules with significant charge asymmetry, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. nih.gov Pyrazole derivatives have been investigated as potential NLO materials. researchgate.net The combination of the π-electron-rich pyrazole ring and the strong electron-withdrawing nitro group in this compound suggests it may possess NLO activity.
Theoretical calculations can predict key NLO parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). nih.gov A large value for the first hyperpolarizability is indicative of a strong second-order NLO response. nih.gov DFT calculations are commonly used to compute these properties. researchgate.net The magnitude of the NLO response is related to the extent of intramolecular charge transfer, which can be correlated with the HOMO-LUMO energy gap. nih.gov Molecules with smaller energy gaps often exhibit larger hyperpolarizabilities. nih.gov The theoretical assessment of these properties can guide the experimental investigation of this compound for applications in optoelectronics and photonics.
Mechanistic Studies of Reactions Involving 1 Fluoromethyl 4 Nitro 1h Pyrazole
Elucidation of Reaction Mechanisms for Nitro Group Transformations
The chemistry of the nitro group on the pyrazole (B372694) ring is rich and varied, with its transformations being central to the synthetic utility of 1-(fluoromethyl)-4-nitro-1H-pyrazole. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole ring.
Reduction of the Nitro Group: The reduction of the nitro group to an amino group is a fundamental transformation. The mechanism of this reduction can proceed through different pathways depending on the reagents employed.
Catalytic Hydrogenation: In the presence of catalysts like Palladium on carbon (Pd/C) and a hydrogen source, the reaction is believed to proceed through a series of intermediates. The nitro group is initially reduced to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the amine. The catalyst surface plays a crucial role in activating the hydrogen and facilitating the stepwise transfer to the nitro group.
Metal-Mediated Reduction: Metals such as zinc, tin, or iron in acidic media are also commonly used for nitro group reduction. The mechanism in these cases involves a series of single electron transfers from the metal to the nitro group. This generates a nitro radical anion, which then undergoes protonation and further reduction.
Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful activating group for SNAr reactions on the pyrazole ring, although the pyrazole ring itself is electron-rich. However, the combination of the nitro group and the electronegative fluorine atom can render the ring susceptible to nucleophilic attack, particularly at positions C3 and C5. The mechanism involves the formation of a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized onto the nitro group. The stability of this intermediate is a key factor in determining the reaction rate.
Mechanistic Pathways of Fluorine-Containing Group Functionalizations
The fluoromethyl group at the N1 position introduces unique reactivity to the molecule. Mechanistic studies on the functionalization of similar fluorine-containing groups often highlight the influence of the fluorine atom's high electronegativity.
One potential area of mechanistic interest is the reaction involving the fluoromethyl group itself. While the C-F bond is generally strong, reactions can be engineered to occur at the methylene (B1212753) carbon. For instance, deprotonation of the methylene group could be achieved with a strong base, creating a carbanion that can participate in subsequent reactions. The presence of the electron-withdrawing pyrazole ring would enhance the acidity of these protons.
Furthermore, electrophilic fluorination at other positions of the pyrazole ring, a common strategy for synthesizing fluorinated pyrazoles, follows a well-established mechanism. Reagents like Selectfluor™ act as a source of an electrophilic fluorine atom. The reaction proceeds via an initial attack of the electron-rich pyrazole ring on the electrophilic fluorine, leading to a cationic intermediate (a sigma complex). Subsequent loss of a proton restores the aromaticity of the ring, yielding the fluorinated product. While this compound already has a nitro group at the 4-position, this mechanism is relevant for understanding the synthesis of related poly-fluorinated pyrazoles.
Detailed Studies of Pyrazole Ring Formation Mechanisms
The synthesis of the this compound core itself can be understood through established mechanisms of pyrazole formation. The most common method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.
For the synthesis of this compound, a plausible precursor would be a suitably substituted 1,3-dicarbonyl compound and fluoromethylhydrazine. The mechanism is believed to proceed as follows:
Initial Condensation: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of fluoromethylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically followed by dehydration to form a hydrazone intermediate.
Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.
Dehydration: A final dehydration step leads to the formation of the aromatic pyrazole ring.
The regioselectivity of the initial condensation can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.
Another powerful method for pyrazole synthesis is through [3+2] cycloaddition reactions involving 1,3-dipoles, such as nitrile imines, with appropriate dipolarophiles. This approach allows for the construction of highly substituted pyrazoles with good control over regioselectivity.
Kinetic and Thermodynamic Investigations of Key Transformations
Kinetic Control vs. Thermodynamic Control: In many reactions involving substituted pyrazoles, the regioselectivity of the outcome can be dictated by whether the reaction is under kinetic or thermodynamic control.
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (i.e., has the lowest activation energy) will predominate.
Thermodynamic Control: At higher temperatures and longer reaction times, the most stable product (the one with the lowest Gibbs free energy) will be the major product, even if it is formed more slowly.
For instance, in the functionalization of the pyrazole ring, the position of substitution could be influenced by these factors. The presence of both a fluoromethyl and a nitro group will have a significant electronic influence on the stability of any intermediates, thereby affecting the energy landscape of the reaction.
Below is a hypothetical table illustrating how reaction conditions might influence the outcome of a substitution reaction on a related pyrazole system, based on general principles.
| Temperature (°C) | Reaction Time (h) | Major Product Isomer | Control |
| 0 | 1 | 3-substituted | Kinetic |
| 80 | 24 | 5-substituted | Thermodynamic |
This table is illustrative and based on general principles of kinetic and thermodynamic control in heterocyclic chemistry.
Role of Catalysts and Reagents in Modulating Reaction Pathways
The choice of catalysts and reagents is paramount in directing the outcome of reactions involving this compound.
Catalysis in Nitro Group Reduction: As mentioned earlier, the choice of catalyst in the reduction of the nitro group can influence the selectivity of the reaction. For example, using specific catalyst systems can sometimes allow for the isolation of intermediate products like the hydroxylamine. The nature of the catalyst support and the presence of promoters can also affect the reaction rate and efficiency.
Phase-Transfer Catalysis: In reactions involving nucleophilic substitution on the pyrazole ring, phase-transfer catalysts can be employed to facilitate the reaction between a water-soluble nucleophile and a substrate that is soluble in an organic solvent. The catalyst, typically a quaternary ammonium (B1175870) salt, transports the nucleophile into the organic phase, thereby increasing the reaction rate.
Acid/Base Catalysis in Ring Formation: The formation of the pyrazole ring via the Knorr synthesis is often catalyzed by either acids or bases.
Acid Catalysis: An acid catalyst can protonate one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic and susceptible to attack by the hydrazine.
Base Catalysis: A base can deprotonate the hydrazine, increasing its nucleophilicity.
The pH of the reaction medium can therefore be a critical parameter in controlling the rate and yield of pyrazole synthesis.
The following table summarizes the role of different types of catalysts and reagents in key transformations of pyrazole derivatives.
| Transformation | Catalyst/Reagent Type | Role |
| Nitro Group Reduction | Heterogeneous Catalyst (e.g., Pd/C) | Provides a surface for H₂ activation and stepwise reduction. |
| Nucleophilic Substitution | Phase-Transfer Catalyst | Facilitates transport of nucleophile between phases. |
| Pyrazole Synthesis | Acid or Base | Activates the carbonyl group or enhances the nucleophilicity of hydrazine. |
| Electrophilic Fluorination | Electrophilic Fluorinating Agent (e.g., Selectfluor™) | Acts as a source of F⁺. |
This table provides a general overview of the role of catalysts and reagents in reactions relevant to the target compound.
Future Perspectives and Emerging Research Directions in Fluoronitropyrazole Chemistry
Development of Novel and Green Synthetic Strategies for 1-(Fluoromethyl)-4-nitro-1H-pyrazole
The synthesis of functionalized pyrazoles is increasingly moving towards environmentally benign methodologies. researchgate.net Future efforts for the synthesis of this compound are expected to align with the principles of green chemistry, focusing on reducing hazardous waste and improving energy efficiency. nih.gov Key areas of development will likely include the use of alternative energy sources, such as microwave irradiation and ultrasonication, which have been shown to accelerate organic reactions, leading to higher yields and shorter reaction times in the synthesis of related fluorinated pyrazolone (B3327878) derivatives. researchgate.netscispace.com
The exploration of aqueous medium synthesis is another promising avenue. sci-hub.se Utilizing water as a solvent offers significant environmental benefits as it is non-toxic, non-flammable, and readily available. sci-hub.se The development of catalytic systems that are effective in aqueous media will be crucial for this approach. Furthermore, solvent-free reaction conditions, potentially combined with grinding techniques, present another green alternative that minimizes solvent waste. nih.govsci-hub.se One-pot multicomponent reactions are also gaining traction as they offer a streamlined approach to complex molecules, reducing the number of isolation and purification steps, thus saving time, resources, and reducing waste. nih.gov
The development of novel catalytic systems is also a key research direction. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, and biocatalysts, which operate under mild conditions and offer high selectivity. researchgate.net For instance, a convenient and green approach for the synthesis of 3-nitropyrazole has been reported using oxone as the nitrating agent and water as the solvent, highlighting a move towards safer and more economical reagents. nih.gov
| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, improved purity. scispace.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions. scispace.com |
| Aqueous Medium Synthesis | Environmentally benign, reduced use of volatile organic compounds. sci-hub.se |
| Solvent-Free Synthesis | Elimination of solvent waste, simplified work-up procedures. nih.gov |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste from intermediate purification steps. nih.gov |
| Novel Catalytic Systems | Improved selectivity, recyclability of catalysts, milder reaction conditions. researchgate.net |
Exploration of Unprecedented Reactivity and Transformation Pathways
The unique combination of a fluoromethyl group and a nitro group on the pyrazole (B372694) ring of this compound suggests a rich and largely unexplored reactivity profile. The electron-withdrawing nature of both substituents is expected to significantly influence the chemical behavior of the pyrazole core, opening up possibilities for novel transformations.
Future research will likely focus on leveraging the reactivity of the C-H bonds of the pyrazole ring for direct C-H functionalization. This approach offers a more atom-economical route to complex pyrazole derivatives compared to traditional cross-coupling methods that require pre-functionalized starting materials. Additionally, the nitro group can serve as a versatile functional handle for a variety of transformations, including reduction to an amino group, which can then be further derivatized. rsc.org
The fluoromethyl group can also participate in unique chemical reactions. For instance, methods for the direct C-H difluoromethylation of heterocycles using photoredox catalysis are being developed, and similar strategies could potentially be adapted for monofluoromethylation. nih.gov The interplay between the fluoromethyl and nitro groups may also lead to unexpected intramolecular cyclizations or rearrangement reactions under specific conditions. Mechanistic studies, supported by computational chemistry, will be crucial in understanding and predicting these novel transformation pathways. nih.gov
Integration of Artificial Intelligence and Machine Learning in Pyrazole Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research and are expected to play a pivotal role in the future of fluoronitropyrazole chemistry. beilstein-journals.org These computational approaches can accelerate the discovery and development of new pyrazole-based molecules and synthetic routes.
In the context of designing new molecules with desired properties, generative models can be employed to create vast virtual libraries of pyrazole derivatives. nih.gov These virtual compounds can then be screened using predictive models for properties such as biological activity, material properties, or energetic performance. This in silico screening process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. For instance, a study on potential SARS-CoV-2 inhibitors utilized a combination of combinatorial chemistry, molecular docking, and deep learning to design and evaluate a large library of pyrazole-based structures. nih.gov
AI and ML can also be applied to optimize reaction conditions for the synthesis of this compound and its derivatives. beilstein-journals.org By analyzing large datasets of chemical reactions, machine learning models can identify the optimal combination of catalysts, solvents, temperatures, and other reaction parameters to maximize yield and minimize byproducts. researchgate.net Furthermore, computer-aided synthesis planning tools can propose novel and efficient synthetic routes to target molecules, potentially uncovering more sustainable and cost-effective manufacturing processes. beilstein-journals.org
| Application of AI/ML | Potential Impact on Fluoronitropyrazole Chemistry |
| De Novo Molecular Design | Rapid generation and screening of novel pyrazole derivatives with desired properties. nih.gov |
| Predictive Modeling | In silico prediction of biological activity, material properties, and synthetic accessibility. |
| Reaction Optimization | Identification of optimal reaction conditions for improved yield and selectivity. beilstein-journals.org |
| Computer-Aided Synthesis Planning | Discovery of novel and more efficient synthetic routes. beilstein-journals.org |
Advanced Characterization of Transient Species and Reaction Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires the ability to detect and characterize short-lived transient species and reaction intermediates. nih.gov Advanced analytical techniques are becoming increasingly crucial in this endeavor.
In situ spectroscopic methods, such as NMR and IR spectroscopy, can provide real-time information about the species present in a reaction mixture. mdpi.com However, for highly reactive and low-concentration intermediates, more sensitive techniques are often necessary. Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), has emerged as a powerful tool for detecting charged intermediates in solution. nih.govresearchgate.net Coupling mass spectrometry with techniques like ion mobility separation can provide structural information and help to differentiate between isomers and conformers of transient species. nih.gov
The trapping of transiently-generated species is another valuable strategy. For example, the short-lived nature of trifluoromethylhydrazine has been utilized to synthesize a diverse array of N-trifluoromethyl pyrazoles. nih.gov Similar approaches could be developed to trap reactive intermediates in the synthesis of this compound. The data obtained from these advanced characterization techniques, when combined with computational modeling, can provide a detailed picture of the reaction landscape, enabling the rational design of more efficient and selective synthetic methods. nih.goveurasianjournals.com
Design of Next-Generation Fluoronitropyrazole-Based Chemical Systems
The unique structural features of this compound make it an attractive building block for the design of next-generation chemical systems with tailored properties. The high nitrogen content and the presence of a nitro group suggest potential applications in the field of energetic materials. nih.gov Research in this area focuses on developing compounds with a favorable balance of high performance, thermal stability, and low sensitivity. nih.govmdpi.com The functionalization of the pyrazole ring can be used to fine-tune these properties. rsc.orgresearchgate.net For instance, the introduction of additional energetic moieties or the formation of salts with nitrogen-rich bases can enhance the energetic output. rsc.org
In the realm of medicinal chemistry, the pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. nih.govmdpi.comresearchgate.net The fluoromethyl group can improve metabolic stability and binding affinity, while the nitro group can be a precursor to other functional groups or participate in specific biological interactions. Future research could focus on designing and synthesizing novel fluoronitropyrazole derivatives as potential therapeutic agents, for example, as kinase inhibitors for the treatment of cancer or inflammatory diseases. nih.gov
Furthermore, the versatile reactivity of the fluoronitropyrazole core could be exploited in the development of new agrochemicals, functional materials, and ligands for catalysis. The ability to introduce a wide range of substituents onto the pyrazole ring allows for the systematic modification of the molecule's electronic and steric properties, enabling the optimization of its performance in a given application.
Q & A
Q. How can researchers design derivatives to enhance solubility without compromising reactivity?
- Methodological Answer : Introduce polar substituents (e.g., -OH, -COOH) at C-3 or C-5 via nucleophilic aromatic substitution. Alternatively, use PEGylated side chains. Solubility in aqueous buffers (pH 7.4) can be measured via UV-Vis spectroscopy, while reactivity is assessed through Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
